molecular formula C14H13ClO3 B589366 (R)-5-Chloro Naproxen CAS No. 92471-86-8

(R)-5-Chloro Naproxen

Cat. No.: B589366
CAS No.: 92471-86-8
M. Wt: 264.705
InChI Key: RVVAYDHIVLCPBC-MRVPVSSYSA-N
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Description

“®-5-Chloro Naproxen” is a derivative of Naproxen, which is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the reduction of pain, fever, inflammation, and stiffness caused by conditions such as osteoarthritis, kidney stones, rheumatoid arthritis, psoriatic arthritis, gout, ankylosing spondylitis, menstrual cramps, tendinitis, and for the treatment of primary dysmenorrhea .


Synthesis Analysis

While specific synthesis methods for “®-5-Chloro Naproxen” were not found, there have been recent advances in the synthesis of Naproxen. Novel practical and asymmetric approaches are still being developed for their synthesis . More research would be needed to provide a detailed synthesis analysis for “®-5-Chloro Naproxen”.


Molecular Structure Analysis

The molecular structure of Naproxen has been studied extensively. The crystal structure of the racemic compound was solved from powder X-ray diffraction data . An NMR crystallography approach was used to investigate the H-atom positions in the two crystallographically unique COOH–CONH hydrogen-bonded dimers .

Scientific Research Applications

Environmental Impact and Degradation

  • Naproxen Removal in Water Treatment : Naproxen, an anti-inflammatory pharmaceutical, undergoes chemical transformations when treated with chlorine in water and wastewater systems. This process results in the formation of various by-products whose nature depends on factors like pH, chlorine dosage, and contact time. This research highlights the need for further study into the intermediate and chemical reaction end products of naproxen chlorination, as well as its impact on biofilm processes in aquatic environments (Boyd, Zhang, & Grimm, 2005).

  • Degradation in Chlorination and UV/Chlorine Processes : The study demonstrates that both chlorination and UV/chlorine disinfection can effectively remove naproxen from water. The degradation pathways include demethylation, acetylation, and dicarboxylic acid formation. The influence of different chemical agents on the degradation process was also examined (Liu et al., 2019).

  • UV, VUV Photolysis Degradation : Research on the degradation of naproxen using ultraviolet (UV), vacuum ultraviolet photolysis (VUV), and their combination (UV/VUV) showed that these methods are effective in breaking down naproxen in water, with VUV being most efficient in mineralizing the compound. The study also identified potential aromatic by-products and investigated the effects of dissolved O2 and initial naproxen concentration on the degradation process (Arany et al., 2013).

Analytical Methodologies

  • Enantioselective Hydrolysis : A study on the lipase-catalyzed selective hydrolysis of Naproxen methyl ester in different media, including water-saturated ionic liquids, revealed significant differences in terms of enantiomeric ratio and equilibrium constant. The research indicates the potential for using ionic liquids as a medium for the enzymatic hydrolysis of Naproxen methyl ester (Xin et al., 2005).

  • Analytical Method for Estimation using RP-HPLC : Development of a sensitive and specific isocratic RP-HPLC method for quantitative estimation of naproxen in tablet formulations highlights the importance of analytical techniques in assessing the concentration and purity of naproxen in pharmaceutical products (Nasare, Kumar, & Diwan, 2012).

Mechanism of Action

Target of Action

®-5-Chloro Naproxen, like its parent compound Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

®-5-Chloro Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by ®-5-Chloro Naproxen affects the Arachidonic Acid Metabolism pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ®-5-Chloro Naproxen reduces the production of these inflammatory mediators .

Pharmacokinetics

The pharmacokinetics of ®-5-Chloro Naproxen would be expected to be similar to that of Naproxen. Naproxen is characterized by rapid and complete absorption after oral administration . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of Naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . At doses greater than 500mg, there is an increase in the unbound fraction of the drug, leading to an increased renal clearance of total Naproxen while unbound renal clearance remains unchanged .

Result of Action

The molecular and cellular effects of ®-5-Chloro Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In addition, Naproxen has been shown to cause changes in the intestinal tissue structure and affect the intestinal antioxidant system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-5-Chloro Naproxen. For instance, the presence of certain ions or humic acids can slow down the photodecomposition of Naproxen . Moreover, the matrix created by treated municipal waste can act as a photo-sensitizer, accelerating the photodecomposition of Naproxen . Therefore, the environmental context can significantly impact the behavior and effectiveness of ®-5-Chloro Naproxen.

Biochemical Analysis

Biochemical Properties

®-5-Chloro Naproxen, like Naproxen, is expected to interact with various enzymes and proteins. Naproxen is known to block COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis

Cellular Effects

Naproxen, its parent compound, is known to manage acute pain and pain related to rheumatic diseases effectively . It’s plausible that ®-5-Chloro Naproxen may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Naproxen works by inhibiting the COX-1 and COX-2 enzymes, which leads to decreased prostaglandin synthesis . This mechanism helps in managing pain and inflammation. It’s plausible that ®-5-Chloro Naproxen may exert its effects through similar mechanisms.

Metabolic Pathways

Naproxen is known to be involved in various metabolic pathways related to pain and inflammation management .

Properties

IUPAC Name

(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVAYDHIVLCPBC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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